1-(Ethylamino)propan-2-ol

Catalog No.
S674815
CAS No.
40171-86-6
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethylamino)propan-2-ol

CAS Number

40171-86-6

Product Name

1-(Ethylamino)propan-2-ol

IUPAC Name

1-(ethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3

InChI Key

UCYJVNBJCIZMTJ-UHFFFAOYSA-N

SMILES

CCNCC(C)O

Canonical SMILES

CCNCC(C)O

1-(Ethylamino)propan-2-ol, also known as 1-Ethylamino-2-propanol, is an organic compound with the molecular formula C5_5H13_{13}NO and a molecular weight of approximately 103.17 g/mol. This compound features a central propanol backbone with an ethylamino group attached to the first carbon and a hydroxyl group on the second carbon. Its structure provides both polar and basic characteristics, making it a versatile compound in various chemical applications. The compound appears as a colorless liquid with a melting point of 14°C and a boiling point of 160°C .

  • Flammability: The molecule may be combustible based on the presence of carbon-hydrogen bonds [].
  • Skin and eye irritation: The amine group can potentially cause irritation or burns upon contact with skin or eyes [].
Due to its functional groups:

  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines.
  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution, allowing for the formation of esters or ethers.
  • Dehydration Reactions: Under acidic conditions, it may lose water to form alkenes .

Research indicates that 1-(Ethylamino)propan-2-ol has potential cardiovascular activity similar to that of carvedilol, which is used to treat conditions like hypertension and heart failure. Its dual functional groups suggest possible interactions with biological systems, potentially influencing neurotransmitter pathways or cardiovascular functions .

Synthesis of 1-(Ethylamino)propan-2-ol can be achieved through various methods:

  • Direct Amination: Reacting propan-2-ol with ethylamine under specific conditions can yield the desired product.
  • Epoxide Reaction: An epoxide can react with ethylamine to form the compound, where the ring-opening reaction leads to the formation of the hydroxyl and amino groups .
  • Reduction Reactions: Starting from ketones or aldehydes, reduction processes involving hydrogenation in the presence of catalysts may also yield this compound.

1-(Ethylamino)propan-2-ol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing new propanolamines with cardiovascular activity.
  • Organic Synthesis: Utilized as a solvent or reagent in various organic reactions.
  • Materials Science: Acts as a stabilizer in producing polyurethane foams .

The interaction studies involving 1-(Ethylamino)propan-2-ol have focused on its pharmacological properties, particularly its cardiovascular effects. Studies suggest that it may modulate adrenergic receptors similarly to beta-blockers, although detailed research on its specific interactions remains limited .

Several compounds share structural similarities with 1-(Ethylamino)propan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
1-(Methylamino)propan-2-olC5_5H13_{13}NSimilar amine structure; lower molecular weight
2-(Ethylamino)-2-methylpropan-1-olC6_6H15_{15}NBranched structure; different reactivity
(R)-1-(ethylamino)propan-2-olC5_5H13_{13}NONaturally occurring; used in traditional medicine
1-(Propylamino)propan-2-olC6_6H15_{15}NLonger alkyl chain; potential for different biological activity

The unique combination of an ethylamino group and a hydroxyl group in 1-(Ethylamino)propan-2-ol distinguishes it from these similar compounds, particularly in its potential pharmacological applications and reactivity profiles .

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

40171-86-6

Dates

Modify: 2023-08-15

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